molecular formula C5H9F2N B3246379 3-(1,1-Difluoroethyl)azetidine CAS No. 1780652-22-3

3-(1,1-Difluoroethyl)azetidine

Cat. No.: B3246379
CAS No.: 1780652-22-3
M. Wt: 121.13
InChI Key: ZBGCOQFHTOFOFO-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C5H9F2N. This compound is characterized by the presence of a difluoroethyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)azetidine typically involves the alkylation of azetidine with difluoroethyl halides under basic conditions. One common method includes the reaction of azetidine with 1,1-difluoroethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of microreactors can enhance reaction rates and yields by providing precise control over reaction conditions. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted azetidines.

Scientific Research Applications

3-(1,1-Difluoroethyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including as an antihypertensive agent or enzyme inhibitor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. Additionally, the ring strain of the azetidine moiety can facilitate the formation of reactive intermediates, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)azetidine is unique due to its combination of ring strain and the presence of a difluoroethyl group. This combination imparts distinct reactivity and stability properties, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(1,1-difluoroethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c1-5(6,7)4-2-8-3-4/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGCOQFHTOFOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,1-Difluoroethyl)azetidine
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Reactant of Route 4
3-(1,1-Difluoroethyl)azetidine
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3-(1,1-Difluoroethyl)azetidine
Reactant of Route 6
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